N-(2-bicyclo[2.2.1]heptanyl)propanamide
Description
Significance of Bicyclo[2.2.1]heptane Scaffolds in Chemical and Medicinal Chemistry Research
The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) scaffold, is a highly significant structural motif in the fields of chemical and medicinal chemistry. chemrxiv.org Its rigid and conformationally constrained three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding specificity and metabolic stability in drug candidates. This rigid geometry is a valuable asset in drug design, allowing for the precise positioning of pharmacophoric elements to interact with biological targets.
The use of bicyclic motifs like bicyclo[2.2.1]heptane is a widely adopted strategy in drug discovery, as these structures can impart unique pharmacokinetic properties due to their lipophilic nature. nih.govacs.org Numerous commercial drugs and clinical candidates incorporate this scaffold, demonstrating its utility in creating effective therapeutic agents. acs.orgrsc.org For instance, derivatives of bicyclo[2.2.1]heptane have been investigated as potent inhibitors of enzymes like Cathepsin C for respiratory diseases and as selective antagonists for chemokine receptors in cancer therapy. nih.gov The development of synthetic methods to access functionalized bicyclo[2.2.1]heptanes is a critical aspect of target-oriented and diversity-oriented synthesis in drug discovery. rsc.orgrsc.org
Overview of Propanamide Derivatives in Organic Synthesis and Bioactive Compound Design
Propanamide and its derivatives are versatile building blocks in organic synthesis and are frequently encountered in the design of bioactive compounds. solubilityofthings.comgetidiom.com The propanamide functional group, with its amide linkage, can participate in various chemical transformations, making it a useful precursor for the synthesis of more complex molecules. wikipedia.org In medicinal chemistry, the amide bond is a common feature in many drug molecules, contributing to their biological activity and pharmacokinetic profiles.
Propanamide derivatives have been studied for a range of potential therapeutic applications, including anti-inflammatory and analgesic properties. solubilityofthings.com The synthesis of novel propanamide derivatives is an active area of research, with studies exploring their potential as dual inhibitors of enzymes like urease and cyclooxygenase-2. nih.gov The ability to modify the substituents on the propanamide structure allows for the fine-tuning of a compound's properties to enhance its interaction with biological targets. getidiom.com
Research Rationale for N-(2-bicyclo[2.2.1]heptanyl)propanamide: A Compound of Interest
The compound this compound represents a unique conjunction of the rigid bicyclo[2.2.1]heptane scaffold and the flexible propanamide moiety. This combination warrants investigation for several reasons. The bicyclo[2.2.1]heptane unit can serve as a rigid anchor, presenting the propanamide group in a specific spatial orientation. This could lead to novel interactions with biological targets that are not achievable with more flexible analogues.
Scope and Objectives of the Academic Research Investigation on this compound
A comprehensive academic investigation of this compound would be multifaceted, with the following primary objectives:
Synthesis and Characterization: To develop an efficient and stereoselective synthesis of this compound. This would involve the preparation of the requisite bicyclo[2.2.1]heptan-2-amine and its subsequent acylation with propanoyl chloride or a related reagent. Detailed structural characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm the compound's identity and stereochemistry.
Conformational Analysis: To investigate the conformational preferences of the molecule in solution and in the solid state. This would provide insights into the spatial arrangement of the bicyclo[2.2.1]heptane and propanamide components and how they might influence the molecule's interactions with its environment.
Physicochemical Profiling: To determine key physicochemical properties of the compound, including its solubility, lipophilicity (logP), and pKa. These parameters are crucial for understanding its potential for biological activity and for guiding further derivatization efforts.
Exploratory Biological Screening: To subject the compound to a panel of biological assays to identify any potential bioactivity. This could include screens for enzymatic inhibition, receptor binding, or antimicrobial activity, based on the known activities of related bicyclo[2.2.1]heptane and propanamide derivatives.
This systematic investigation would provide a foundational understanding of this novel chemical entity and could pave the way for future research into its potential applications in medicinal chemistry and materials science.
Compound Data
| Property | Value |
| IUPAC Name | N-(bicyclo[2.2.1]heptan-2-yl)propanamide |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| Canonical SMILES | CCC(=O)NC1C2CCC1C2 |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFUFNWAHKZRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Elucidation of N 2 Bicyclo 2.2.1 Heptanyl Propanamide
Advanced Spectroscopic Analysis for N-(2-bicyclo[2.2.1]heptanyl)propanamide
Spectroscopic methods provide a detailed view into the molecular structure of this compound by probing the magnetic and vibrational properties of its atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to assign every atom's position.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the propanamide group and the bicyclo[2.2.1]heptane (also known as norbornane) moiety. The amide proton (N-H) would typically appear as a broad singlet in the downfield region, generally between 5.0 and 8.5 ppm nih.gov. The ethyl group of the propanamide fragment would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group (around 2.0-2.5 ppm) and a triplet for the terminal methyl protons (-CH₃) further upfield (around 1.0-1.3 ppm) docbrown.info. The protons on the bicyclic system would exhibit complex splitting patterns in the upfield region (typically 1.0-3.0 ppm) due to the rigid structure and distinct stereochemical environments (exo and endo positions) organicchemistrydata.orgresearchgate.netresearchgate.net. Bridgehead protons and the proton on the carbon bearing the amide group would have characteristic chemical shifts influenced by their unique electronic environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. The carbonyl carbon (C=O) of the amide group is the most deshielded, with a characteristic chemical shift expected in the range of 170-180 ppm spectrabase.com. The carbons of the ethyl group would appear at approximately 30 ppm for the methylene (-CH₂) and around 10 ppm for the methyl (-CH₃) carbon spectrabase.com. The seven carbons of the bicyclo[2.2.1]heptane skeleton would resonate in the range of approximately 25-55 ppm, with the bridgehead carbons and the carbon attached to the nitrogen atom showing distinct shifts due to their connectivity and stereochemistry researchgate.netresearchgate.net.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | 5.0 - 8.5 | - |
| Carbonyl (C=O) | - | 170 - 180 |
| Propanamide CH₂ | 2.0 - 2.5 | ~30 |
| Propanamide CH₃ | 1.0 - 1.3 | ~10 |
| Bicycloheptane (B81988) CH-N | 3.5 - 4.5 | 50 - 60 |
| Bicycloheptane Bridgehead CH | 2.0 - 2.5 | 38 - 45 |
| Bicycloheptane CH₂ | 1.0 - 2.0 | 25 - 40 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. The molecular formula for this compound is C₁₀H₁₇NO, which corresponds to a molecular weight of approximately 167.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 167.
The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for amides is the cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group docbrown.info. This could lead to the formation of a propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57. Another prominent fragmentation pathway would involve the bicyclo[2.2.1]heptane moiety. Loss of the propanamide group could lead to a fragment corresponding to the 2-aminobicyclo[2.2.1]heptane cation at m/z 110. Further fragmentation of the bicyclic ring system itself is also expected, leading to a complex pattern of smaller ions researchgate.netnist.gov.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the amide group. A strong absorption band for the C=O (amide I band) stretching vibration is expected in the region of 1630-1680 cm⁻¹ nist.gov. The N-H stretching vibration of the secondary amide should appear as a sharp band in the range of 3250-3400 cm⁻¹ nist.gov. The N-H bending vibration (amide II band) would be observed around 1510-1570 cm⁻¹. The C-H stretching vibrations of the aliphatic bicycloheptane and propanamide groups would be seen in the 2850-3000 cm⁻¹ region nist.gov.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, and the symmetric C-H stretching vibrations of the bicyclic framework would likely give rise to strong Raman signals.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3250 - 3400 | Medium-Sharp |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong |
| C=O (Amide I) | Stretch | 1630 - 1680 | Strong |
| N-H (Amide II) | Bend | 1510 - 1570 | Medium |
X-ray Crystallography of this compound and its Co-crystals/Derivatives
While specific X-ray crystallography data for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation and interactions.
Chiroptical Spectroscopy of Enantiopure this compound
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, making them indispensable for determining the absolute configuration of enantiomers.
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. google.comnih.gov This differential absorption, known as the Cotton effect, is observed only in the region of the electromagnetic spectrum where the molecule has a chromophore that absorbs light. researchgate.net For this compound, the amide group (-CONH-) serves as the primary chromophore.
The CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity [θ] against wavelength. The sign (positive or negative) and magnitude of the observed Cotton effects are characteristic of the absolute configuration of the enantiomer being analyzed. acs.org For instance, the two enantiomers of a chiral compound will exhibit mirror-image CD spectra.
In the absence of experimental data for this compound, the determination of its absolute configuration would typically involve the following steps:
Synthesis and Separation: The enantiomers of this compound would first need to be synthesized and then separated using chiral chromatography techniques. acs.org
Experimental CD Spectra: The CD spectrum of each enantiopure sample would be recorded.
Computational Modeling: Quantum mechanical calculations, most notably Time-Dependent Density Functional Theory (TDDFT), would be employed to predict the theoretical CD spectra for one of the enantiomers (e.g., the (1R,2R)-endo or (1R,2S)-exo configuration). researchgate.netacs.org These calculations consider the different possible conformations of the molecule to generate a weighted average spectrum. plos.org
Comparison and Assignment: The experimental CD spectrum is then compared to the computationally predicted spectrum. A good match between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomer. researchgate.net
The bicyclo[2.2.1]heptane skeleton imparts a rigid structure, which can lead to distinct and interpretable CD spectra. The orientation of the propanamide group (either exo or endo) would significantly influence the spatial environment of the amide chromophore, resulting in characteristic Cotton effects that are sensitive to the stereochemistry at the C1, C2, and C4 positions of the bicyclic system.
Illustrative Data Table for CD Spectroscopy
The following table illustrates a hypothetical relationship between the sign of the n → π* transition of the amide chromophore and the absolute configuration for a bicyclic amide. This is a generalized representation and does not reflect actual data for this compound.
| Enantiomer Configuration | Predicted Sign of n → π* Cotton Effect | Wavelength Range (nm) |
| (1R,2R)-endo | Positive | ~210-230 |
| (1S,2S)-endo | Negative | ~210-230 |
| (1R,2S)-exo | Negative | ~215-235 |
| (1S,2R)-exo | Positive | ~215-235 |
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov ORD and CD are closely related phenomena, and a Cotton effect observed in a CD spectrum will have a corresponding anomalous dispersion curve in the ORD spectrum. researchgate.net
An ORD spectrum plots the specific rotation [α] against the wavelength. A positive Cotton effect in CD corresponds to an ORD curve where the rotation first increases (a peak) and then decreases (a trough) as the wavelength decreases. A negative Cotton effect shows the opposite behavior, with a trough followed by a peak. researchgate.net
The determination of absolute configuration using ORD follows a similar comparative approach to that of CD:
Measurement of ORD Curves: The ORD spectra of the separated enantiomers are recorded.
Analysis of the Cotton Effect: The sign of the Cotton effect, as observed in the ORD curve, is determined.
Correlation to Structure: Empirical rules, such as the octant rule for ketones, have been developed to correlate the sign of the Cotton effect with the spatial arrangement of substituents around the chromophore. For a complex molecule like this compound, a combination of empirical rules and computational predictions would be necessary to reliably assign the absolute configuration. acs.org
The Kramers-Kronig relations mathematically connect the CD and ORD spectra, meaning that if one is known, the other can, in principle, be calculated. nih.gov In modern stereochemical analysis, CD spectroscopy is often preferred due to its simpler spectral features, which are typically confined to the absorption bands of the chromophores. semanticscholar.org
Illustrative Data Table for ORD Spectroscopy
This table provides a hypothetical representation of ORD data corresponding to the illustrative CD data above.
| Enantiomer Configuration | Nature of ORD Curve |
| (1R,2R)-endo | Positive Cotton Effect (Peak then Trough) |
| (1S,2S)-endo | Negative Cotton Effect (Trough then Peak) |
| (1R,2S)-exo | Negative Cotton Effect (Trough then Peak) |
| (1S,2R)-exo | Positive Cotton Effect (Peak then Trough) |
Theoretical and Computational Chemistry Studies of N 2 Bicyclo 2.2.1 Heptanyl Propanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. mdpi.com These calculations provide a basis for predicting chemical reactivity and physical properties.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.comyoutube.com The most crucial orbitals for predicting reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.
For N-(2-bicyclo[2.2.1]heptanyl)propanamide, the HOMO is expected to be localized primarily on the amide nitrogen and the carbonyl oxygen, which possess lone pairs of electrons. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group. This distribution suggests that the molecule would act as a nucleophile at the nitrogen and oxygen atoms and would be susceptible to nucleophilic attack at the carbonyl carbon.
Table 1: Hypothetical Frontier Orbital Data for this compound
| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -6.8 | N, O (amide) | Nucleophilic character |
| LUMO | +1.5 | C=O (carbonyl) | Electrophilic character |
| HOMO-LUMO Gap | 8.3 | - | High kinetic stability |
Note: Data are illustrative and represent typical values obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the MEP would show a significant negative potential (typically colored red) around the carbonyl oxygen due to its lone pairs of electrons, making it a prime site for hydrogen bonding and electrophilic interactions. Conversely, a region of positive potential (typically colored blue) would be found around the amide proton (N-H), indicating its acidic character and ability to act as a hydrogen bond donor. The bicycloheptane (B81988) cage, being a saturated hydrocarbon framework, would exhibit a largely neutral potential (green).
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
Molecular Mechanics (MM) force fields are used to rapidly calculate the potential energy of different conformers, allowing for a systematic search of the conformational space. encyclopedia.pub For this compound, key rotatable bonds include the C-N bond of the amide and the C-C bond connecting the propanamide side chain to the bicyclic ring. A potential energy surface scan can identify the most stable (lowest energy) conformers. beilstein-journals.org
Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms over time. mdpi.comspringernature.com An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, conformational flexibility, and interactions with solvent molecules, offering a more realistic representation of its state in a biological environment.
Table 2: Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 (Global Minimum) | 178° | 0.00 | 75.3 |
| 2 | -65° | 1.25 | 12.1 |
| 3 | 70° | 1.30 | 11.5 |
| 4 | 0° | 4.50 | 1.1 |
Note: Data are hypothetical, based on typical results from molecular mechanics calculations.
Prediction of this compound's Interactions with Biological Macromolecules via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov
Docking simulations of this compound into the active site of a target protein would predict its binding affinity (docking score) and binding mode. The simulations would identify key interactions, such as:
Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.
Hydrophobic Interactions: The nonpolar bicycloheptane ring can form favorable hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
These predictions can guide the design of more potent and selective analogs. For instance, studies on similar bicyclo[2.2.1]heptane derivatives have investigated their interactions with antiapoptotic proteins, highlighting the importance of both hydrogen bonds and hydrophobic contacts. nih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -7.2 | - |
| Hydrogen Bonds | 2 | Tyr84 (donor), Gln127 (acceptor) |
| Hydrophobic Interactions | - | Leu45, Val52, Ile100 |
Note: Data are for illustrative purposes only.
Reaction Mechanism Elucidation for this compound Formation and Derivatization
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing detailed insights into the reaction mechanism.
Derivatization: Computational methods can also predict the outcomes of further reactions. For example, they could be used to study the regioselectivity of electrophilic substitution on the bicycloheptane ring or reactions at the amide group. In some reactions involving bicyclic systems, rearrangements such as the Wagner-Meerwein rearrangement can occur; computational modeling can help predict the likelihood and pathway of such complex mechanisms. mdpi.com
Foundations for Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized compounds.
To build a QSAR model for this compound derivatives, the first step is to generate a dataset of related molecules with varying substituents. For each molecule, a set of numerical descriptors is calculated. These can include:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area.
Electronic descriptors: Dipole moment, HOMO/LUMO energies (from quantum calculations).
Steric descriptors: Molecular volume, surface area.
These descriptors are then used to build a mathematical equation that correlates them with experimentally measured biological activity (e.g., IC₅₀). This model can then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates.
Table 4: Sample Data for a QSAR Study of this compound Derivatives
| Derivative (R group on propanamide) | LogP | HOMO Energy (eV) | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |
| -H (parent compound) | 2.1 | -6.8 | 29.1 | 5.4 |
| -CH₃ | 2.5 | -6.7 | 29.1 | 5.8 |
| -Cl | 2.8 | -7.0 | 29.1 | 6.1 |
| -OH | 1.5 | -6.9 | 49.3 | 5.2 |
Note: This table presents a hypothetical dataset to illustrate the types of data used in QSAR modeling.
Mechanistic Investigations of N 2 Bicyclo 2.2.1 Heptanyl Propanamide in Biological Systems Excluding Human Clinical Data
Identification of Molecular Targets for N-(2-bicyclo[2.2.1]heptanyl)propanamide
There is no available data from receptor binding studies, enzyme inhibition or activation assays, or direct protein-ligand interaction analyses for this compound.
Receptor Binding Studies in Model Systems (e.g., in vitro assays with purified proteins, non-human cell lines)
No studies reporting the binding affinity or selectivity of this compound to any specific receptors in in vitro assays or non-human cell lines were identified.
Enzyme Inhibition or Activation Kinetics (e.g., isolated enzyme assays)
Information regarding the kinetic parameters (such as IC₅₀ or Kᵢ values) of this compound with any enzyme is absent from the reviewed literature. While related bicyclic compounds have been assessed as enzyme inhibitors, this specific propanamide derivative has not been similarly characterized. nih.gov
Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
No biophysical data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is available to characterize the binding thermodynamics and kinetics between this compound and any protein target.
Cellular Pathway Modulation by this compound in Non-Human Cell Lines
There is a lack of research on the effects of this compound on cellular functions at the molecular level.
Gene Expression Profiling and Proteomics Studies
No data from gene expression arrays, RNA sequencing, or proteomic analyses are available to indicate how this compound might alter the transcriptome or proteome of any non-human cell line.
Structure Activity Relationship Sar Studies of N 2 Bicyclo 2.2.1 Heptanyl Propanamide Analogues
Systematic Chemical Modifications of the Bicyclo[2.2.1]heptane Moiety and their Impact on Biological Activity
The bicyclo[2.2.1]heptane moiety is a popular scaffold in drug design due to its rigid structure, which limits the conformational flexibility of a molecule, and its distinct three-dimensional shape, which can lead to specific interactions with biological targets. rsc.org SAR studies often begin by exploring how alterations to this core structure influence biological activity.
Introducing the bicyclo[2.2.1]heptane ring system into other molecular skeletons has proven to be an effective strategy. For instance, a series of N,N'-diarylsquaramide derivatives were developed as antagonists for the chemokine receptor CXCR2, which is implicated in cancer metastasis. rsc.orgnih.gov The incorporation of a bicyclo[2.2.1]heptane group led to compound 2e (see table below), which demonstrated potent CXCR2 antagonistic activity (IC₅₀ = 48 nM) and high selectivity over the related CXCR1 receptor. rsc.orgnih.govresearchgate.net This highlights the positive contribution of the bulky, hydrophobic bicyclo[2.2.1]heptane moiety to receptor binding and selectivity. nih.gov
Further studies have compared the bicyclo[2.2.1]heptane ring with other bicyclic systems to understand the optimal geometry for biological activity. In the development of prostaglandin (B15479496) D₂ (PGD₂) receptor antagonists for treating allergic inflammation, derivatives containing a bicyclo[2.2.1]heptane ring were found to be potent. nih.govnih.gov A subsequent study synthesized analogues replacing this core with a 6,6-dimethylbicyclo[3.1.1]heptane system, which also yielded derivatives with strong activity, indicating that different bicyclic frameworks can be accommodated by the PGD₂ receptor. nih.gov
The substitution pattern on the bicyclo[2.2.1]heptane ring is also crucial. A series of substituted naphthyl-containing chiral bicyclo[2.2.1]heptanes were prepared and identified as triple re-uptake inhibitors, with potential applications in treating depression. nih.gov This demonstrates that appending additional cyclic systems directly to the bicycloheptane (B81988) core can significantly alter the pharmacological profile.
| Compound | Core Moiety | Target | Activity |
| 2e | Bicyclo[2.2.1]heptane | CXCR2 | IC₅₀ = 48 nM rsc.orgnih.gov |
| Analogues | 6,6-dimethylbicyclo[3.1.1]heptane | PGD₂ Receptor | Strong Activity nih.gov |
| 17d | Naphthyl-bicyclo[2.2.1]heptane | Serotonin, Norepinephrine, Dopamine Transporters | Active Triple Re-uptake Inhibitor nih.gov |
Derivatization of the Propanamide Side Chain and its Influence on Molecular Interactions
The propanamide side chain of N-(2-bicyclo[2.2.1]heptanyl)propanamide is a critical determinant of its interaction with biological targets, offering sites for hydrogen bonding and hydrophobic interactions. Modifying this chain is a key strategy in SAR studies.
A study on a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, which are structurally very similar to propanamide derivatives, led to the discovery of potent openers of KCNQ2 and KCNQ4 potassium channels. nih.gov The lead compound, ML213 , showed an EC₅₀ of 230 nM for KCNQ2 and 510 nM for KCNQ4. nih.gov The SAR exploration in this series focused on substitutions on the N-aryl ring. This work underscores that modifications to the group attached to the amide nitrogen can fine-tune the potency and selectivity of the molecule.
In the context of CXCR2 antagonists, while the core scaffold was a squaramide rather than a simple propanamide, the principles of side-chain modification are transferable. Researchers found that introducing an electron-donating methyl group or an electron-withdrawing cyano group to the aryl ring attached to the squaramide resulted in a loss of activity compared to the parent compound. rsc.orgrsc.org This indicates a sensitive electronic requirement for the side chain's interaction with the receptor.
The nature of the linker itself is also paramount. For example, in the development of PGD₂ receptor antagonists, an initial series based on the bicyclo[2.2.1]heptane core utilized a sulfonamide linker, whereas a later series with a different bicyclic core featured an amide moiety. nih.gov The success of both series suggests that different hydrogen-bonding linkers can be successfully employed, though their geometry and electronic properties will dictate the optimal substitution pattern elsewhere in the molecule.
| Compound | Side Chain Modification | Target | Activity (EC₅₀/IC₅₀) |
| ML213 | N-(Aryl)carboxamide | KCNQ2/KCNQ4 | 230 nM / 510 nM nih.gov |
| 2a | Methyl-substituted diarylsquaramide | CXCR2 | 3.8 µM rsc.org |
| 2b | Cyano-substituted diarylsquaramide | CXCR2 | 0.45 µM rsc.org |
Influence of Stereochemistry of this compound on its Biological Profile
Stereochemistry is a pivotal factor in the biological activity of chiral molecules, as biological macromolecules like receptors and enzymes are themselves chiral. nih.govresearchgate.net The interaction of a drug with its target is often highly dependent on the three-dimensional arrangement of its atoms. For this compound and its analogues, several chiral centers can exist, including the attachment point on the bicycloheptane ring (C2), the bridgehead carbons (C1 and C4), and potentially on the propanamide side chain.
The bicyclo[2.2.1]heptane scaffold can exist in different stereoisomeric forms, most notably the exo and endo isomers, which describe the orientation of the substituent at the C2 position relative to the longest bridge of the ring system. This stereochemical difference can place the side chain in a different region of space, drastically affecting how it fits into a binding pocket.
Research on CXCR2 antagonists containing the bicyclo[2.2.1]heptane moiety has highlighted the importance of stereochemistry. rsc.orgnih.gov While the synthesized compound was a racemate, computational docking studies were used to predict the binding modes of the individual (R) and (S) enantiomers. The modeling suggested that the (S)-enantiomer, (S)-2e , formed a more stable complex with the receptor, involving additional hydrogen bonds with key amino acid residues like Tyr314 and Gly244. nih.gov This led to the hypothesis that the (S)-enantiomer likely possesses superior antagonistic activity, a prediction that awaits experimental confirmation. rsc.orgrsc.org
Development of Pharmacophore Models and Ligand-Based Drug Design Strategies for this compound Derivatives
In the absence of a known target structure (receptor-based design), ligand-based drug design strategies are invaluable. These methods use the structural information from a set of active molecules to develop a pharmacophore model—an ensemble of steric and electronic features necessary for biological activity.
For derivatives of this compound, molecular docking, a common ligand-based technique, has been instrumental. In the development of CXCR2 antagonists, docking was used to propose a binding mode for the active compound 2e . rsc.orgnih.gov The model identified crucial pharmacophoric features: the ketone oxygens of the squaramide core acting as hydrogen bond acceptors with residue Arg80, and the amino groups acting as hydrogen bond donors with Tyr314 and Gly244. nih.gov The model also showed the bicyclo[2.2.1]heptane moiety fitting into a hydrophobic pocket formed by Ser81, Ala249, and Val252. nih.gov This type of model provides a clear roadmap for future design, suggesting where to add or modify functional groups to enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful ligand-based approach. A 3D-QSAR model was successfully developed for a series of PDE4B inhibitors, yielding a statistically significant model with high predictive power. nih.gov Such a model could similarly be developed for this compound analogues, correlating variations in their 3D properties (like electrostatic potential and steric fields) with observed biological activity.
The ultimate goal of these modeling efforts is to create a predictive pharmacophore hypothesis. A typical pharmacophore model might consist of a specific arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues. nih.gov For this compound derivatives, a pharmacophore model would likely include a hydrophobic feature representing the bicyclic core and one or more hydrogen-bonding features from the propanamide linker, providing a powerful template for designing new, more potent compounds. google.com
Advanced Methodologies and Future Research Directions for N 2 Bicyclo 2.2.1 Heptanyl Propanamide
High-Throughput Screening Approaches for Discovery of Novel Analogues
High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the simultaneous testing of thousands to millions of compounds against a biological target. sigmaaldrich.com For N-(2-bicyclo[2.2.1]heptanyl)propanamide, HTS would be instrumental in identifying analogues with desirable biological activities. The process involves miniaturizing assays into a microplate format and using automation to rapidly assess a large library of compounds.
A prospective HTS campaign for this compound would begin with the development of a robust and sensitive assay for a specific biological target. Once a target is chosen, a library of compounds structurally related to the bicyclo[2.2.1]heptane core would be screened. This could include variations in the propanamide side chain, substitutions on the bicyclic ring system, or alterations to the stereochemistry. Fragment-based drug discovery (FBDD) is a complementary approach where smaller, less complex molecules are screened. nih.gov This method could identify low-affinity fragments that bind efficiently to a target, which can then be grown or linked to build more potent molecules based on the this compound scaffold. nih.govpfizer.com
The results of such a screen would identify "hits"—compounds that show activity in the assay. These hits would then undergo further validation and optimization. The combination of HTS with fragment-based approaches could effectively explore the chemical space around this compound to discover novel and potent analogues. technologynetworks.com
Table 1: Illustrative High-Throughput Screening Hit Data for this compound Analogues This table is a hypothetical representation of data that could be generated from an HTS campaign.
| Hit Compound ID | Structure | Target Inhibition (%) @ 10 µM | Notes |
| HTS-001 | This compound | 5.2 | Parent Scaffold |
| HTS-002 | N-(exo-2-bicyclo[2.2.1]heptanyl)-3-phenylpropanamide | 65.8 | Phenyl group addition shows increased activity |
| HTS-003 | N-(endo-2-bicyclo[2.2.1]heptanyl)cyclopropanecarboxamide | 45.3 | Modification of the acyl chain |
| HTS-004 | N-(3-hydroxy-exo-2-bicyclo[2.2.1]heptanyl)propanamide | 72.1 | Hydroxylation on the bicyclic ring enhances activity |
Chemoinformatics and Data Mining for this compound Research
Chemoinformatics involves the use of computational methods to analyze chemical and biological data, which is crucial for modern drug discovery. nih.gov For this compound, chemoinformatics can navigate vast chemical spaces to identify promising new analogues and guide synthetic efforts. nih.gov A key application is "scaffold hopping," a computational technique used to discover structurally novel compounds that retain similar biological activity to a known active molecule. tandfonline.comuniroma1.it Starting with the this compound core, algorithms can search large compound databases for molecules that present a different core structure but maintain a similar 3D arrangement of key functional groups (a pharmacophore). tandfonline.comexcelra.com
Data mining of existing antiviral or other activity-specific databases could reveal that the bicyclo[2.2.1]heptane scaffold is a "privileged" structure—a molecular framework that is capable of binding to multiple biological targets. nih.gov By analyzing large datasets, researchers can identify structure-activity relationships (SAR), understanding how small changes to the molecule's structure affect its biological function. These insights allow for the rational design of new derivatives with improved properties. nih.gov Computational tools can filter vast virtual libraries based on physicochemical properties (like molecular weight and lipophilicity) to prioritize compounds for synthesis and screening, making the discovery process more efficient. chemdiv.com
Table 2: Hypothetical Chemoinformatics-Driven Scaffold Hopping Results This table illustrates potential novel scaffolds identified through computational methods that mimic the pharmacophore of an active this compound analogue.
| Original Scaffold | Query Pharmacophore Features | Identified Novel Scaffold | 3D Similarity Score | Predicted Activity |
| Bicyclo[2.2.1]heptane | 1 H-bond donor (amide N-H), 1 H-bond acceptor (amide C=O), 1 hydrophobic region (bicyclic cage) | Azabicyclo[3.2.1]octane | 0.89 | High |
| Bicyclo[2.2.1]heptane | 1 H-bond donor (amide N-H), 1 H-bond acceptor (amide C=O), 1 hydrophobic region (bicyclic cage) | Adamantane | 0.85 | Moderate |
| Bicyclo[2.2.1]heptane | 1 H-bond donor (amide N-H), 1 H-bond acceptor (amide C=O), 1 hydrophobic region (bicyclic cage) | Spiro[3.3]heptane | 0.81 | Moderate |
Application of Artificial Intelligence and Machine Learning in Predicting Properties and Activities of Related Compounds
Table 3: Illustrative AI/ML Prediction of ADMET Properties for this compound Derivatives This table provides a hypothetical output from an AI/ML model predicting key drug-like properties.
| Compound ID | Structure | Predicted Aqueous Solubility (logS) | Predicted BBB Penetration (Classifier) | Predicted hERG Inhibition (Classifier) | Overall ADMET Score (0-1) |
| CPD-001 | This compound | -2.5 | High | Low Risk | 0.85 |
| CPD-002 | N-(2-bicyclo[2.2.1]heptanyl)-3-(4-pyridyl)propanamide | -3.1 | High | Low Risk | 0.78 |
| CPD-003 | N-(2-bicyclo[2.2.1]heptanyl)-3-(trifluoromethyl)propanamide | -4.5 | Low | Medium Risk | 0.42 |
| CPD-004 | N-(2-bicyclo[2.2.1]heptanyl)-2-aminoacetamide | -1.8 | High | Low Risk | 0.91 |
Exploration of Novel Synthetic Strategies and Methodologies for Complex this compound Derivatives
The development of novel synthetic routes is crucial for accessing complex derivatives of this compound. While standard amide bond formation is well-established, creating more intricate analogues with specific stereochemistry or functional groups on the rigid bicyclic core requires advanced synthetic methodologies. researchgate.net
Recent advances in catalysis offer powerful tools for this purpose. For instance, new methods for C-N bond formation, such as nickel-hydride catalyzed hydroamination, could provide alternative and highly selective ways to construct the amide linkage or introduce other nitrogen-containing groups. rsc.org Organocatalysis presents another promising avenue, potentially enabling direct C-H amination on the bicyclo[2.2.1]heptane skeleton, which would allow for functionalization of otherwise unreactive positions. virginia.edu The cleavage of the amide C-N bond itself, though challenging due to resonance stabilization, can be achieved using specialized organocatalysts, opening pathways to transform the amide into other functional groups. researchgate.net
Synthesizing the bicyclic core itself with greater efficiency and control is also an area for exploration. The development of stereoselective Diels-Alder reactions can provide enantiomerically pure bicyclo[2.2.1]heptane precursors. eurekaselect.com These advanced synthetic methods would enable the creation of a diverse library of complex this compound derivatives that are currently inaccessible, expanding the scope of structure-activity relationship studies.
Unexplored Biological Targets and Mechanistic Pathways for Future Investigation of this compound
A critical aspect of future research is the identification of the specific biological targets and mechanisms of action for this compound and its analogues. Target identification is a vital step in drug discovery that clarifies a compound's mode of action and potential therapeutic applications. nih.govresearchgate.net
Modern target identification methods can be broadly categorized as affinity-based and label-free. nih.gov In an affinity-based approach, a derivative of this compound would be synthesized with a tag (like biotin) or immobilized on a solid support. acs.orgrsc.org This "bait" molecule is then used to pull down its binding partners from a cell lysate, which are subsequently identified by mass spectrometry. nih.gov
Label-free methods avoid chemical modification of the compound. Techniques like Drug Affinity Responsive Target Stability (DARTS) or Stability of Proteins from Rates of Oxidation (SPROX) rely on the principle that when a small molecule binds to its target protein, it confers stability to the protein. acs.org By treating cell lysates with the compound and then subjecting them to degradation (e.g., by proteases), the stabilized target protein can be identified as it will be more resistant to degradation compared to other proteins. Investigating functional groups common in drugs, such as amides, can also provide clues to potential interactions. plos.org By applying these unbiased, proteome-wide techniques, researchers can uncover novel and unexpected biological targets for this class of compounds, opening up new avenues for therapeutic development.
Conclusion and Future Perspectives on N 2 Bicyclo 2.2.1 Heptanyl Propanamide Research
Summary of Key Academic Research Achievements Related to N-(2-bicyclo[2.2.1]heptanyl)propanamide
A thorough review of academic and scientific literature reveals a significant finding: there is a notable absence of published research focused specifically on this compound. While the constituent chemical structures, the bicyclo[2.2.1]heptane ring system and the propanamide group, are common in medicinal and materials chemistry, their specific combination in this particular, unsubstituted compound does not appear to have been a subject of dedicated study.
Research into related, more complex molecules containing the bicyclo[2.2.1]heptane moiety is more prevalent. For instance, studies have explored derivatives such as N,N′-diarylsquaramides incorporating a bicyclo[2.2.1]heptane system as potential CXCR2 selective antagonists for applications in anti-cancer therapy. nih.gov Other research has focused on the synthesis and reactions of different N-substituted bicyclo[2.2.1]heptane derivatives for various chemical applications. researchgate.net However, the findings from these studies on highly substituted or functionally distinct analogs cannot be directly extrapolated to the simpler this compound.
The bicyclo[2.2.1]heptane scaffold itself is recognized for imparting unique three-dimensional shapes, hydrophobicity, and favorable pharmacokinetic properties to drug candidates. nih.gov This rigid bicyclic system is a common motif in drug discovery to explore chemical space and optimize ligand-receptor interactions. nih.govgoogle.com Similarly, the amide functional group is a cornerstone of many pharmaceutical compounds.
Despite the individual importance of its components, no specific academic achievements, such as the development of novel synthetic routes, characterization of unique properties, or identification of biological activity, are documented for this compound itself.
Identification of Current Gaps and Challenges in the Research Landscape
The primary and most significant gap in the research landscape is the very existence of data on this compound. The lack of published studies means that its fundamental chemical and physical properties, spectroscopic data, and potential biological activities remain uncharacterized and undocumented in the public domain.
This presents a foundational challenge: without baseline data, it is impossible to:
Assess its potential applications: Whether in materials science, medicinal chemistry, or as a chemical intermediate, its utility is unknown.
Understand its structure-activity relationships: As a simple amide of bicyclo[2.2.1]heptan-2-amine, it could serve as a fundamental building block for comparison in more complex drug design studies, but this reference point is missing.
Develop synthetic strategies: While its synthesis via acylation of bicyclo[2.2.1]heptan-2-amine with a propanoyl source is theoretically straightforward, optimized reaction conditions, yield, and purification methods have not been reported.
The following table summarizes the information gap concerning this compound:
| Property Category | Status |
| Chemical Synthesis | No specific, optimized, and published methods are available. |
| Physical Properties | Melting point, boiling point, solubility, and other physical constants are not documented. |
| Spectroscopic Data | NMR, IR, and Mass Spectrometry data are not available in public databases, hindering its identification and characterization. |
| Biological Activity | No studies have been published regarding its interaction with any biological targets. |
| Pharmacokinetic Profile | In the absence of biological studies, properties like absorption, distribution, metabolism, and excretion (ADME) are completely unknown. |
Future Trajectories for Comprehensive Academic Investigation of this compound
Given the complete lack of data, the future for academic investigation of this compound is wide open. Any research would be foundational and would need to begin with the most basic chemical characterization.
Proposed Future Research Trajectories:
Fundamental Synthesis and Characterization:
Development and optimization of a reliable synthetic protocol for this compound from bicyclo[2.2.1]heptan-2-amine.
Full characterization of the compound using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determination of its physical properties.
X-ray crystallography to definitively determine its solid-state structure and stereochemistry.
Exploratory Biological Screening:
Inclusion in high-throughput screening campaigns against a wide array of biological targets to identify any potential "hits" for drug discovery.
Use as a simple control or reference compound in studies involving more complex bicyclo[2.2.1]heptane-containing amides to understand the contribution of the basic scaffold to biological activity.
Materials Science Applications:
Investigation as a potential monomer or additive in polymer synthesis, leveraging the rigid bicyclic structure to influence material properties.
Q & A
Q. What are the common synthetic routes for N-(2-bicyclo[2.2.1]heptanyl)propanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves coupling bicyclo[2.2.1]heptane derivatives with propanamide precursors. Key methods include:
- Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), optimizing pH and solvent polarity to minimize side reactions.
- Ring-opening functionalization of norbornene derivatives, followed by selective amidation.
Reaction conditions (temperature, catalyst, solvent) critically affect yield and purity. For example, low temperatures (<0°C) reduce racemization in chiral intermediates, while polar aprotic solvents (DMF, DMSO) enhance solubility of bicyclic substrates .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies bicyclic proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) and confirms amide linkage (N–H signal at δ 6.5–7.0 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion for C₁₁H₁₇NO).
- X-ray Crystallography: Resolves stereochemistry of the bicyclic core, critical for structure-activity relationship (SAR) studies .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer: Initial screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based protease assays) to identify target engagement.
- Cellular viability assays (MTT or ATP-based) to evaluate cytotoxicity.
- Binding affinity studies (SPR or ITC) to quantify interactions with receptors.
For example, highlights bicycloheptane derivatives showing µ-opioid receptor binding (Kd ~50 nM), suggesting potential analgesic applications .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications: Introduce substituents (e.g., halogens, methyl groups) on the bicyclic ring to probe steric and electronic effects.
- Amide linker optimization: Replace propanamide with sulfonamide or urea groups to assess hydrogen-bonding requirements.
- Chiral resolution: Separate enantiomers using chiral HPLC and compare bioactivity (e.g., ’s analogs with >10-fold potency differences between stereoisomers) .
Q. How to resolve contradictions in pharmacological data across studies?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions: Standardize buffer pH, temperature, and cofactor concentrations.
- Compound purity: Validate via HPLC (>95% purity) and control for residual solvents.
- Cell line variability: Use isogenic cell lines and confirm receptor expression levels via qPCR.
For example, notes COX-2 inhibition varied by 20% across cell lines due to differential enzyme expression .
Q. What computational strategies predict the compound’s binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina): Simulate interactions with target proteins (e.g., COX-2) using crystal structures (PDB ID: 3LN1).
- Molecular Dynamics (MD) simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- Free-energy calculations (MM/PBSA): Compare binding affinities of analogs.
’s COX-2 inhibitor study used MD to identify key hydrophobic interactions with Val523 and Ser530 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
